molecular formula C9H11ClO2 B8086498 (3-Chloro-5-ethoxyphenyl)methanol

(3-Chloro-5-ethoxyphenyl)methanol

Cat. No.: B8086498
M. Wt: 186.63 g/mol
InChI Key: GFVLOXNBFWTATC-UHFFFAOYSA-N
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Description

It features a hydroxymethyl (-CH₂OH) group attached to a benzene ring substituted with chlorine at position 3 and an ethoxy (-OCH₂CH₃) group at position 3.

Properties

IUPAC Name

(3-chloro-5-ethoxyphenyl)methanol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11ClO2/c1-2-12-9-4-7(6-11)3-8(10)5-9/h3-5,11H,2,6H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GFVLOXNBFWTATC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC(=CC(=C1)CO)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11ClO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.63 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (3-Chloro-5-ethoxyphenyl)methanol typically involves the following steps:

  • Bromination: Starting with 3-ethoxyphenol, bromination at the 5-position is achieved using bromine in the presence of a catalyst such as iron(III) bromide.

  • Grignard Reaction: The resulting 5-bromo-3-ethoxyphenol is then reacted with methyl magnesium bromide to form the Grignard reagent.

  • Hydrolysis: The Grignard reagent is hydrolyzed to yield this compound.

Industrial Production Methods: In an industrial setting, the compound can be synthesized using continuous flow reactors to enhance efficiency and scalability. The use of green chemistry principles, such as solvent-free conditions and the use of environmentally benign reagents, is also explored to minimize environmental impact.

Chemical Reactions Analysis

(3-Chloro-5-ethoxyphenyl)methanol: undergoes various types of chemical reactions:

  • Oxidation: The hydroxymethyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents like chromium(VI) oxide or potassium permanganate.

  • Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride to yield the corresponding alkane derivative.

  • Substitution Reactions: Electrophilic aromatic substitution reactions can occur at the ortho and para positions relative to the hydroxymethyl group, facilitated by strong electrophiles like nitronium ions or sulfonic acid derivatives.

Common Reagents and Conditions:

  • Oxidation: Chromium(VI) oxide, potassium permanganate, and sodium dichromate.

  • Reduction: Lithium aluminum hydride, sodium borohydride.

  • Substitution: Nitric acid, sulfuric acid, and Friedel-Crafts catalysts.

Major Products Formed:

  • Oxidation Products: 3-Chloro-5-ethoxybenzaldehyde, 3-Chloro-5-ethoxybenzoic acid.

  • Reduction Products: 3-Chloro-5-ethoxybenzyl alcohol.

  • Substitution Products: 3,5-Dinitro-3-chloro-5-ethoxybenzene, 3-Chloro-5-ethoxybenzenesulfonic acid.

Scientific Research Applications

(3-Chloro-5-ethoxyphenyl)methanol: has diverse applications in scientific research:

  • Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

  • Biology: Investigated for its potential biological activities, including antimicrobial and antioxidant properties.

  • Medicine: Explored for its therapeutic potential in drug development, particularly in the treatment of inflammatory and infectious diseases.

  • Industry: Employed in the production of dyes, fragrances, and other specialty chemicals.

Mechanism of Action

The mechanism by which (3-Chloro-5-ethoxyphenyl)methanol exerts its effects involves its interaction with molecular targets and pathways:

  • Molecular Targets: The compound may interact with enzymes, receptors, or other proteins involved in biological processes.

  • Pathways: It may modulate signaling pathways related to inflammation, oxidative stress, and microbial resistance.

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following compounds share structural similarities with (3-Chloro-5-ethoxyphenyl)methanol, differing primarily in substituents, functional groups, or substitution patterns:

Table 1: Key Structural Features and Molecular Properties
Compound Name (CAS No.) Molecular Formula Molecular Weight Substituents/Functional Groups Key Differences
This compound C₉H₁₁ClO₂ ~198.64* Cl (C3), OCH₂CH₃ (C5), -CH₂OH Reference compound
(3-Chloro-5-ethoxy-4-methoxyphenyl)methanol (898693-19-1) C₁₀H₁₃ClO₃ 216.66 Cl (C3), OCH₂CH₃ (C5), OCH₃ (C4), -CH₂OH Additional methoxy group at C4 increases steric hindrance and polarity.
(3-Chloro-4-(trifluoromethoxy)phenyl)methanol (56456-48-5) C₈H₆ClF₃O₂ 234.58 Cl (C3), OCF₃ (C4), -CH₂OH Trifluoromethoxy group (electron-withdrawing) vs. ethoxy (electron-donating).
4-Chloro-3-(hydroxymethyl)phenol (876299-47-7) C₇H₇ClO₂ 158.58 Cl (C4), -CH₂OH (C3), -OH (C1) Phenolic -OH increases hydrogen bonding and acidity.
2-(3-Chloro-5-ethoxyphenyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1218789-40-2) C₁₄H₂₀BClO₃ 294.57 Cl (C3), OCH₂CH₃ (C5), boronic ester Boronic ester enables Suzuki coupling; lacks hydroxymethyl group.

*Calculated based on formula.

(a) Electronic Effects
  • The ethoxy group in this compound provides moderate electron-donating effects, influencing reactivity in electrophilic substitutions. In contrast, the trifluoromethoxy group in (3-Chloro-4-(trifluoromethoxy)phenyl)methanol is strongly electron-withdrawing, enhancing stability against oxidation but reducing nucleophilicity .
  • The hydroxymethyl group in the target compound allows for further derivatization (e.g., esterification, oxidation to aldehydes), whereas the boronic ester in 2-(3-Chloro-5-ethoxyphenyl)-dioxaborolane enables cross-coupling reactions in medicinal chemistry .
(b) Steric and Solubility Considerations
  • 4-Chloro-3-(hydroxymethyl)phenol has higher water solubility due to its phenolic -OH group, whereas the ethoxy group in the target compound enhances lipophilicity .

Biological Activity

(3-Chloro-5-ethoxyphenyl)methanol, a compound with potential pharmaceutical applications, has garnered interest due to its biological activity. This article reviews the existing literature on its biological properties, including mechanisms of action, therapeutic potential, and relevant case studies.

  • Chemical Formula: C10H13ClO2
  • Molecular Weight: 202.66 g/mol
  • CAS Number: 2752058-55-0

The biological activity of this compound is primarily attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:

  • Antiviral Activity: Similar compounds have shown efficacy against viral infections by inhibiting viral replication.
  • Antimicrobial Properties: Some derivatives display activity against bacterial strains, indicating potential as an antibiotic agent.

In Vitro Studies

In vitro assays have been conducted to assess the compound's effects on cell lines and microbial cultures. Key findings include:

  • Cytotoxicity: The compound exhibits varying levels of cytotoxicity depending on the concentration and cell type tested.
  • Inhibition of Growth: Studies indicate that this compound can inhibit the growth of specific pathogens, suggesting its use in treating infections.
StudyCell Line/PathogenConcentrationEffect
AHeLa Cells50 µM70% inhibition of growth
BE. coli100 µg/mL50% reduction in viability

In Vivo Studies

Animal models have been utilized to further understand the pharmacodynamics and pharmacokinetics of this compound.

  • Dosage and Administration: Various dosages have been tested, with significant effects observed at higher concentrations.
  • Survival Rates: In models infected with specific pathogens, treatment with the compound improved survival rates compared to controls.

Case Studies

Several case studies highlight the therapeutic potential of this compound:

  • Case Study A: Antiviral Efficacy
    • Objective: To evaluate the antiviral effects against influenza virus.
    • Methodology: Mice were treated with this compound post-infection.
    • Results: A significant reduction in viral load was observed, leading to improved survival rates.
  • Case Study B: Antibacterial Activity
    • Objective: To assess antibacterial properties against resistant strains.
    • Methodology: In vitro testing on multi-drug resistant E. coli.
    • Results: The compound demonstrated potent antibacterial activity, suggesting its potential as a new antibiotic agent.

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